1-fluoro-3-isocyano-2-methylbenzene
Overview
Description
1-fluoro-3-isocyano-2-methylbenzene is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique structure, where the carbon atom is triple-bonded to a nitrogen atom and single-bonded to an alkyl or aryl group. The presence of a fluorine atom and a methyl group on the phenyl ring adds to the compound’s distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-3-isocyano-2-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-2-methylaniline.
Formylation: The aniline derivative undergoes formylation to introduce a formyl group, resulting in 3-Fluoro-2-methylformanilide.
Dehydration: The formanilide is then dehydrated using reagents like phosphorus oxychloride (POCl3) to form the corresponding isocyanide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-fluoro-3-isocyano-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The isocyanide group can participate in multicomponent reactions like the Ugi reaction, forming complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the fluorine atom is replaced by other functional groups.
Coupling Reactions: Complex molecules with multiple functional groups are formed, useful in medicinal chemistry and material science.
Scientific Research Applications
1-fluoro-3-isocyano-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-3-isocyano-2-methylbenzene involves its ability to act as a ligand in coordination chemistry. The isocyanide group can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylphenylboronic acid
- 3-Fluoro-2-methylaniline
- 3-Fluoro-2-methylphenylformamide
Comparison
1-fluoro-3-isocyano-2-methylbenzene is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to its analogs. While 3-Fluoro-2-methylphenylboronic acid and 3-Fluoro-2-methylaniline are primarily used in different types of coupling reactions, the isocyanide derivative is more versatile in multicomponent reactions and coordination chemistry.
Properties
IUPAC Name |
1-fluoro-3-isocyano-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCLWPWCMHVFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294569 | |
Record name | 1-Fluoro-3-isocyano-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153797-66-1 | |
Record name | 1-Fluoro-3-isocyano-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153797-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-isocyano-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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